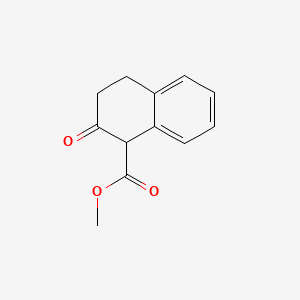
1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-oxo-, methyl ester
货号 B8690671
分子量: 204.22 g/mol
InChI 键: GLARUGUGPKWING-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07214704B2
Procedure details


To a suspension of sodium hydride (60% oil dispersion, 4.8 g gross) in dimethyl carbonate (150 mL) stirring at room temperature under argon, was added 2-oxo-1,2,3,4-tetrahydronaphthalene (14.6 g). The resulting mixture was then refluxed for 30 min before cooling to 0° C. Once at the prescribed temperature and while maintaining inert atmosphere, 2.0 M aqueous hydrochloric acid solution (200 mL) was added slowly. Upon completion of the addition, the reaction mixture was extracted with ethyl acetate (three times). The combined extracts were dried over anhydrous magnesium sulfate and evaporated under vacuum to yield a residue. The residue was purified by silica gel chromatography eluting with 15% ethyl acetate in hexane to obtain the title compound (16.9 g).



Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[O:3]=[C:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1.Cl.[C:15](=O)([O:18]C)[O:16][CH3:17]>>[C:15]([CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:12][CH2:13][C:4]1=[O:3])([O:16][CH3:17])=[O:18] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CC2=CC=CC=C2CC1
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring at room temperature under argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was then refluxed for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before cooling to 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with ethyl acetate (three times)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 15% ethyl acetate in hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC)C1C(CCC2=CC=CC=C12)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

